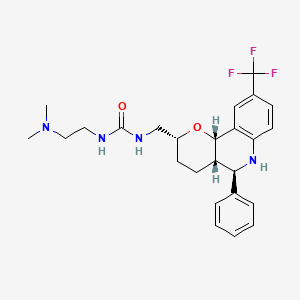
EMD534085
Overview
Description
EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5, a motor protein involved in the process of mitosis. This compound has shown significant preclinical antitumor activity by promoting mitotic arrest, leading to cell death in various tumor types .
Preparation Methods
The synthetic route for EMD534085 involves the preparation of a mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a concentration of 40 milligrams per milliliter . The compound is then administered intravenously in clinical settings, with dose escalation studies conducted to determine the maximum tolerated dose .
Chemical Reactions Analysis
EMD534085 undergoes various chemical reactions, primarily involving its interaction with kinesin-5. It does not inhibit other tested kinesins at concentrations of 1 micromolar or 10 micromolar, demonstrating its selectivity . The compound binds to the allosteric pocket of kinesin-5, leading to rapid cell death during mitotic arrest . Common reagents used in these reactions include dimethyl sulfoxide for solubility and various cell lines for in vitro studies .
Scientific Research Applications
EMD534085 has been extensively studied for its potential in cancer treatment. It has shown significant preclinical antitumor activity in several tumor types, including solid tumors and lymphomas . The compound induces mitotic arrest and cell death, making it a promising candidate for cancer therapy. Additionally, this compound has been used in pharmacokinetic and pharmacodynamic studies to understand its bioavailability and systemic exposure in animal models .
Mechanism of Action
The mechanism of action of EMD534085 involves the inhibition of kinesin-5, a motor protein essential for proper spindle formation during mitosis . By binding to the allosteric pocket of kinesin-5, this compound disrupts the mitotic process, leading to cell cycle arrest and subsequent cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .
Comparison with Similar Compounds
EMD534085 is unique in its high selectivity for kinesin-5 compared to other kinesins . Similar compounds include other kinesin-5 inhibitors, such as ispinesib and filanesib, which also target the mitotic spindle apparatus but may have different selectivity profiles and pharmacokinetic properties . This compound’s ability to induce rapid cell death during mitotic arrest sets it apart from other inhibitors, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIUIDCPUZLKZ-FUKQBSRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235147 | |
| Record name | EMD-534085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858668-07-2 | |
| Record name | EMD-534085 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMD-534085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-534085 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


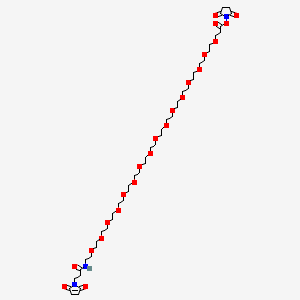






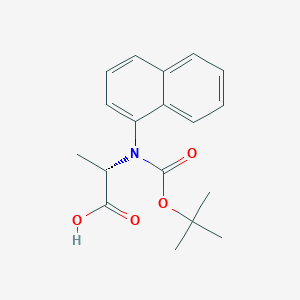
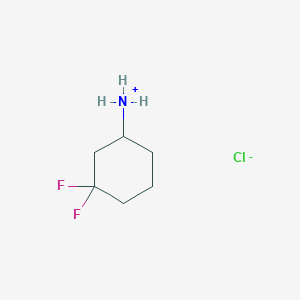

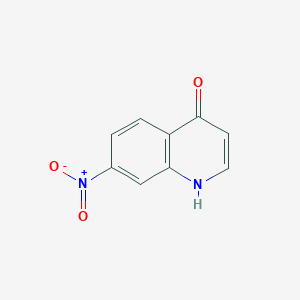
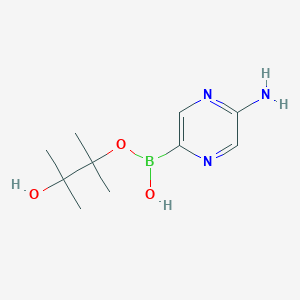
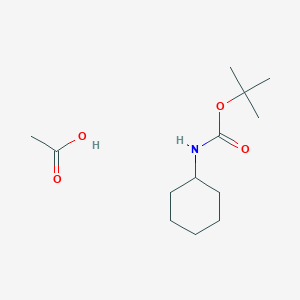
![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
